2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol
Overview
Description
2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol is a complex organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol involves several steps. One common method includes the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method can be optimized using chiral catalysts to achieve diastereoselectivity. Industrial production methods often involve large-scale microwave-assisted synthesis, which provides high yields and reduces reaction times .
Chemical Reactions Analysis
2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for developing new antibacterial and antiviral agents.
Medicine: Due to its anti-tumor properties, it is being explored as a potential anticancer agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol involves its interaction with specific molecular targets. For instance, its anti-tumor activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar compounds in the benzofuran family include:
2,3-dihydrobenzofuran: Known for its antimicrobial properties.
Benzothiophene: Exhibits anticancer activities similar to benzofuran derivatives.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for its anticancer activity against ovarian cancer cells.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl(2,3-dihydro-1-benzofuran-2-ylmethoxy)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-18(17-10-13-6-2-4-8-16(13)22-17)20-11-14-9-12-5-1-3-7-15(12)21-14/h1-8,14,17-19H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEOPYVBSOQSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)COC(C3CC4=CC=CC=C4O3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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